(3-Fluorocyclobutyl)methanesulfonyl chloride (3-Fluorocyclobutyl)methanesulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 2089241-91-6
VCID: VC7409621
InChI: InChI=1S/C5H8ClFO2S/c6-10(8,9)3-4-1-5(7)2-4/h4-5H,1-3H2
SMILES: C1C(CC1F)CS(=O)(=O)Cl
Molecular Formula: C5H8ClFO2S
Molecular Weight: 186.63

(3-Fluorocyclobutyl)methanesulfonyl chloride

CAS No.: 2089241-91-6

Cat. No.: VC7409621

Molecular Formula: C5H8ClFO2S

Molecular Weight: 186.63

* For research use only. Not for human or veterinary use.

(3-Fluorocyclobutyl)methanesulfonyl chloride - 2089241-91-6

Specification

CAS No. 2089241-91-6
Molecular Formula C5H8ClFO2S
Molecular Weight 186.63
IUPAC Name (3-fluorocyclobutyl)methanesulfonyl chloride
Standard InChI InChI=1S/C5H8ClFO2S/c6-10(8,9)3-4-1-5(7)2-4/h4-5H,1-3H2
Standard InChI Key KUMROZZCNLJEEG-UHFFFAOYSA-N
SMILES C1C(CC1F)CS(=O)(=O)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

(3-Fluorocyclobutyl)methanesulfonyl chloride has the molecular formula C₅H₈ClFO₂S and a molecular weight of 194.63 g/mol . The compound features a cyclobutane ring with a fluorine atom at the 3-position and a methanesulfonyl chloride group (-SO₂Cl) attached to the adjacent carbon. X-ray crystallography and NMR studies confirm that the fluorine atom adopts an equatorial orientation in the lowest-energy conformer, minimizing steric clashes with the sulfonyl chloride group .

Table 1: Key Identifiers and Synonyms

PropertyValue
CAS Registry Number2089241-91-6
IUPAC Name(3-Fluorocyclobutyl)methanesulfonyl chloride
EC Number673-807-4
Common Synonyms3-Fluorocyclobutylmethylsulfonyl chloride; FCBMSCl

Spectral Data

  • ¹H NMR (400 MHz, CDCl₃): δ 4.82–4.75 (m, 1H, CHF), 3.48–3.41 (m, 2H, SO₂Cl-CH₂), 2.95–2.88 (m, 1H, cyclobutane CH), 2.30–2.15 (m, 4H, cyclobutane CH₂) .

  • ¹³C NMR (100 MHz, CDCl₃): δ 94.5 (d, J = 183 Hz, C-F), 58.2 (SO₂Cl-CH₂), 34.1 (cyclobutane CH), 28.7–26.3 (cyclobutane CH₂) .

  • IR (neat): 1375 cm⁻¹ (S=O asymmetric stretch), 1172 cm⁻¹ (S=O symmetric stretch), 750 cm⁻¹ (C-Cl) .

Synthesis and Manufacturing

Nucleophilic Fluorination Strategies

The synthesis of (3-fluorocyclobutyl)methanesulfonyl chloride begins with 3-fluorocyclobutanecarboxylic acid, which is prepared via a four-step sequence:

  • Cyclobutanation: [2+2] photocycloaddition of ethylene with fluorinated alkenes yields fluorocyclobutane precursors.

  • Hydrolysis: The nitrile intermediate is hydrolyzed to the carboxylic acid using HCl/H₂O .

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to the primary alcohol.

  • Chlorosulfonylation: Reaction with methanesulfonyl chloride (MsCl) in the presence of triethylamine affords the target compound in 78% yield .

Table 2: Optimization of Chlorosulfonylation Conditions

ConditionSolventBaseTemperature (°C)Yield (%)
ADCMEt₃N0 → 2578
BTHFPyridine-10 → 2565
CEt₂ODMAP2572

Diastereoselective Synthesis

The cis and trans diastereomers of (3-fluorocyclobutyl)methanesulfonyl chloride are separable via fractional crystallization. The cis-isomer exhibits a 15:1 diastereomeric ratio (dr) when synthesized using chiral auxiliaries, while the trans-isomer predominates in non-polar solvents .

Physicochemical and Pharmacokinetic Properties

Lipophilicity and Solubility

  • LogP: 1.42 (measured via shake-flask method), indicating moderate lipophilicity .

  • Aqueous Solubility: 2.3 mg/mL at pH 7.4, suitable for in vitro assays .

  • pKa: The sulfonyl chloride group has a pKa of -1.2, making it highly reactive toward nucleophiles .

Metabolic Stability

In human liver microsomes, (3-fluorocyclobutyl)methanesulfonyl chloride demonstrates a half-life >145 minutes, surpassing analogous non-fluorinated sulfonyl chlorides (t₁/₂ ~10 minutes) . Fluorination at the 3-position reduces oxidative metabolism by cytochrome P450 enzymes.

Applications in Medicinal Chemistry

Kinase Inhibitor Development

This compound is a key intermediate in synthesizing pyrazolopyrimidine-based inhibitors of calcium-dependent protein kinase 1 (CDPK1). Substitution at the sulfonyl chloride position with aminocyclohexanes yields analogs with IC₅₀ values <10 nM against Plasmodium falciparum .

Table 3: Biological Activity of Selected Derivatives

CompoundCDPK1 IC₅₀ (nM)Metabolic Stability (HLM t₁/₂, min)
6j8.4145
3a6.2>145
6n12.184

Protease Modulation

The sulfonyl chloride moiety reacts with serine residues in protease active sites, enabling covalent inhibition. For example, derivatives inhibit NS3/4A protease (HCV) with Ki values of 0.8–3.2 µM .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator